molecular formula C8H13NO2 B14713526 Ethenyl piperidine-1-carboxylate CAS No. 13051-68-8

Ethenyl piperidine-1-carboxylate

Cat. No.: B14713526
CAS No.: 13051-68-8
M. Wt: 155.19 g/mol
InChI Key: YVUUKGJPCGBIRX-UHFFFAOYSA-N
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Description

Ethenyl piperidine-1-carboxylate (CAS 13051-68-8) is a chemical building block with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . Its structure features a piperidine ring substituted with a carboxylate group, which is further functionalized with an ethenyl (vinyl) group, offering a reactive site for further chemical transformations . As a piperidine carboxylate derivative, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Piperidine carboxylates are frequently employed in the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds . For instance, related compounds, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides , have been identified as novel antiproliferative agents and tubulin inhibitors in prostate cancer research, highlighting the value of the piperidine-carboxylate core in drug discovery . The specific reactivity of the ethenyl group in this compound may be exploited to introduce this scaffold into polymers or to create additional molecular diversity through reactions such as polymerization, hydrofunctionalization, or cycloaddition. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13051-68-8

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethenyl piperidine-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h2H,1,3-7H2

InChI Key

YVUUKGJPCGBIRX-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)N1CCCCC1

Origin of Product

United States

Synthetic Strategies for Ethenyl Piperidine 1 Carboxylate and Analogues

Direct Functionalization Approaches

Direct functionalization strategies aim to introduce the key structural features onto a pre-existing piperidine (B6355638) ring in a single or a few steps, offering an efficient route to the target molecule.

Introduction of the Ethenyl Carboxylate Moiety

The direct introduction of a complete ethenyl carboxylate group onto the piperidine nitrogen is a challenging yet desirable transformation. This typically involves the reaction of piperidine with a reagent that already contains the vinylogous ester functionality. While specific examples for the direct synthesis of ethenyl piperidine-1-carboxylate are not extensively documented, analogous reactions provide insight into potential pathways. For instance, the acylation of piperidines with activated vinylogous esters or their synthetic equivalents could theoretically yield the desired product. The reactivity of the piperidine nitrogen as a nucleophile is central to these approaches.

Regioselective and Stereoselective Syntheses

Achieving regioselectivity and stereoselectivity is paramount when dealing with substituted piperidines. In the context of direct functionalization, this pertains to controlling the position and orientation of the newly introduced group. For instance, in the synthesis of vinyl piperidines, rhodium-catalyzed asymmetric reductive Heck reactions of vinyl boronic acids with pyridine-1(2H)-carboxylate derivatives have been shown to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov This method provides a pathway to chiral piperidine precursors that could subsequently be functionalized.

Another approach involves the stereoselective synthesis of trisubstituted piperidines through the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. nih.gov This method has demonstrated the formation of only two out of four possible diastereoisomers, with diastereomeric ratios up to 40:1 when a vinyl group is used as the radical stabilizing group. nih.gov Furthermore, gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates has been shown to be effective for the enantioselective formation of vinyl piperidines. organic-chemistry.org

The following table summarizes selected methods for the regioselective and stereoselective synthesis of functionalized piperidines that could be adapted for the synthesis of this compound analogs.

Table 1: Regioselective and Stereoselective Synthesis of Piperidine Derivatives

Method Catalyst/Reagent Key Transformation Selectivity Reference
Asymmetric Reductive Heck Reaction Rh-catalyst Aryl/vinyl boronic acid + pyridine-1(2H)-carboxylate High enantioselectivity nih.gov
Radical Cyclization - 6-exo cyclization of stabilized radicals High diastereoselectivity nih.gov
Intramolecular Hydroamination Phosphinegold(I)-bis-p-nitrobenzoate N-allenyl carbamates to vinyl piperidines High enantioselectivity organic-chemistry.org
C-H Functionalization Rhodium catalysts Site-selective C-H insertion Regio- and diastereoselective rsc.org

Multi-Step Synthetic Pathways from Precursors

Multi-step syntheses offer a more versatile and often more practical approach to complex piperidine derivatives, allowing for the sequential construction and modification of the molecule.

Assembly of the Piperidine Core

The construction of the piperidine ring is a fundamental step in many synthetic routes. A common and efficient method is the Dieckmann condensation of aminodicarboxylate esters. researchgate.net This intramolecular cyclization is a powerful tool for forming the six-membered ring. For instance, 1-benzylpiperidin-4-one can serve as a versatile starting material for further elaboration. nih.gov

Another widely used strategy is the hydrogenation of pyridine (B92270) derivatives. This can be achieved through various catalytic systems, including both heterogeneous and homogeneous catalysts. nih.gov The reduction of pyridinium (B92312) salts is also a viable route. rsc.org Recent advancements have focused on developing more efficient and cost-effective methods, such as a two-stage process combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, which significantly simplifies the synthesis of complex piperidines. news-medical.netmedhealthreview.com This modular approach has been shown to reduce multi-step processes from as many as 17 steps down to 2-5. medhealthreview.com

Incorporation of the Carboxylate and Ethenyl Groups

Once the piperidine core is assembled, the next step involves the introduction of the carboxylate and ethenyl (vinyl) groups. The carboxylate group is typically introduced by reacting the piperidine nitrogen with an appropriate acylating agent, such as an acid chloride or an anhydride. For example, N-Boc-4-piperidone can be used as a precursor, where the Boc (tert-butoxycarbonyl) group serves as the carboxylate moiety. dtic.mil

The introduction of the vinyl group can be achieved through various methods. One approach is through elimination reactions. For example, a hydroxyl group on the piperidine ring can be converted to a good leaving group and then eliminated to form a double bond. rsc.org Another strategy involves the use of organometallic reagents. For instance, a piperidinyl iodide can be converted to an organozinc intermediate and then coupled with a vinyl-containing electrophile. rsc.org A nickel-catalyzed [4+2] cycloaddition of 3-azetidinone and alkynes has also been reported to afford vinyl-piperidines with good regioselectivity. researchgate.net

The following table provides examples of reactions used to incorporate carboxylate and ethenyl groups in multi-step syntheses.

Table 2: Incorporation of Functional Groups in Multi-Step Piperidine Synthesis

Functional Group Reaction Type Reagents/Conditions Precursor Reference
Carboxylate Acylation Acid chloride, base Piperidine dtic.mil
Ethenyl Elimination Dehydration of alcohol Hydroxypiperidine rsc.org
Ethenyl Organometallic Coupling Organozinc reagent, vinyl electrophile Halopiperidine rsc.org
Ethenyl Cycloaddition Ni-phosphine complex, alkyne Azetidinone researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance. The goal is to develop more sustainable and environmentally benign processes.

Several key principles of green chemistry are relevant to the synthesis of this compound and its analogs. These include the use of renewable feedstocks, the development of catalytic reactions to improve atom economy, and the use of safer solvents. nih.govajchem-a.com

Recent research has explored biocatalytic approaches to piperidine synthesis. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used as a reusable catalyst for the multicomponent synthesis of piperidine derivatives in high yields. researchgate.net This biocatalytic method offers the advantages of mild reaction conditions and catalyst recyclability. Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, have also been developed for the asymmetric dearomatization of activated pyridines to produce chiral piperidines. nih.gov

The use of water as a solvent is another green approach that has been applied to piperidine synthesis. nih.gov Water-mediated intramolecular cyclization reactions have been developed for the synthesis of piperidinols. nih.gov Furthermore, efforts have been made to replace hazardous reagents and solvents. For example, research has focused on finding alternatives to piperidine, which is often used in solid-phase peptide synthesis and can have environmental and safety concerns. rsc.orgunibo.it

The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a central tenet of green chemistry. nih.govprimescholars.com Synthetic routes that involve addition reactions, such as cycloadditions, are generally more atom-economical than those that rely on substitution or elimination reactions, which generate byproducts. nih.gov The development of catalytic, one-pot, and multicomponent reactions for piperidine synthesis aligns with the goal of maximizing atom economy. ajchem-a.comresearchgate.net

The following table highlights some green chemistry approaches applicable to piperidine synthesis.

Table 3: Green Chemistry Approaches in Piperidine Synthesis

Green Chemistry Principle Approach Example Reference
Use of Renewable Feedstocks Synthesis from bio-based materials Synthesis of piperidine from tetrahydrofurfurylamine researchgate.net
Catalysis Biocatalysis Immobilized lipase for multicomponent reactions researchgate.net
Safer Solvents Use of water Water-mediated intramolecular cyclization nih.gov
Atom Economy Multicomponent reactions One-pot synthesis of polyfunctionalized piperidines ajchem-a.com

Optimization of Reaction Parameters for Enhanced Chemical Yields

The chemical yield of this compound and its analogues is highly dependent on the careful optimization of various reaction parameters. Research into the synthesis of these compounds has highlighted the critical role of catalyst systems, solvent choice, temperature, and the nature of reactants in maximizing product formation. This section details the findings from studies aimed at optimizing these synthetic strategies.

The synthesis of this compound derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. The optimization of these reactions is a key focus for improving yield and purity.

One common strategy involves the coupling of a piperidine-containing boronic acid or ester with a vinyl halide or triflate. In a study detailing the synthesis of tert-butyl 4-[1-(4-amino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-8-yl)ethenyl]piperidine-1-carboxylate, the reaction was carried out using a palladium catalyst. nii.ac.jp The specific conditions employed were tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base in a 1,4-dioxane/water solvent system at 100°C, resulting in a 78% yield. nii.ac.jp

The following table summarizes the optimized conditions for this Suzuki-type coupling reaction:

ParameterCondition
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Sodium Carbonate
Solvent 1,4-Dioxane / Water
Temperature 100 °C
Reactants 5,5-dimethyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydrobenzo[h]quinazolin-4-amine and tert-butyl 4-{1-[(trifluoromethanesulfonyl)oxy]ethenyl}piperidine-1-carboxylate
Yield 78%

Table 1: Optimized Parameters for Suzuki Coupling

Another example of a palladium-catalyzed reaction is the Heck-type coupling between 5-bromo-4-fluoro-2-benzofuran-1(3H)-one and an ethenyl piperidine derivative. ambeed.com Optimization of this reaction led to the use of palladium(II) acetate (B1210297) as the catalyst and triethylamine (B128534) as the base in N,N-dimethyl-formamide (DMF) at a temperature of 130°C for 2 hours. ambeed.com

The parameters for this Heck-type reaction are detailed below:

ParameterCondition
Catalyst Palladium(II) Acetate
Base Triethylamine
Solvent N,N-dimethyl-formamide
Temperature 130 °C
Reaction Time 2.0 hours

Table 2: Optimized Parameters for Heck-type Coupling

Further research into the synthesis of related vinyl piperidine structures has also shed light on the importance of solvent selection. In the development of a formal-phosphorus Pummerer reaction to generate vinyl sulfides, various solvents were screened. mcmaster.ca While toluene (B28343) initially provided a high yield (90%), ethanol (B145695) was chosen for the optimized conditions due to its classification as a "green solvent," despite a potentially slightly lower yield. mcmaster.ca This highlights a trend towards optimizing for environmental considerations in addition to chemical yield.

The optimization of reaction conditions extends to the choice of reagents and protecting groups. The tert-butoxycarbonyl (Boc) group is a frequently utilized protecting group for the piperidine nitrogen, as seen in the reactant tert-butyl 4-vinylpiperidine-1-carboxylate. ambeed.com This protecting group is stable under many coupling conditions but can be readily removed when necessary.

Chemical Reactivity and Transformation of Ethenyl Piperidine 1 Carboxylate

Reactions Involving the Ethenyl (Vinyl) Group

The vinyl group is a site of high electron density, making it susceptible to a variety of addition and polymerization reactions. Its reactivity is modulated by the adjacent carbamate (B1207046) group, which can donate electron density through resonance.

Electrophilic and Nucleophilic Addition Reactions

The electron-rich nature of the vinyl group in ethenyl piperidine-1-carboxylate makes it prone to electrophilic addition . The nitrogen atom of the carbamate group donates its lone pair of electrons into the vinyl system, increasing the nucleophilicity of the double bond. A significant example of this reactivity is the oxidation of the vinyl group to form an epoxide intermediate. This transformation is observed in the metabolic processing of similar vinyl carbamates, where cytochrome P450 enzymes catalyze the epoxidation. This epoxide is a reactive electrophile that can subsequently react with biological nucleophiles.

Conversely, nucleophilic addition to the vinyl group is less common as it would require attack by a nucleophile on an already electron-rich system. Such reactions typically necessitate the presence of a strong electron-withdrawing group attached to the vinyl moiety to render it sufficiently electrophilic, which is not the inherent nature of the piperidine-1-carboxylate group.

Cycloaddition Chemistry

The vinyl group serves as a competent dienophile or dipolarophile in cycloaddition reactions, enabling the construction of complex cyclic systems.

[4+2] Cycloadditions (Diels-Alder Reactions): this compound can act as the dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. The stereochemical and regiochemical outcome of these reactions is governed by the electronic nature and steric hindrance of both the diene and the dienophile. researchgate.net Intramolecular Diels-Alder reactions of substrates containing both a diene and a vinyl carbamate moiety have been utilized to synthesize complex alkaloids. nih.gov

[3+2] Cycloadditions: The vinyl group can also participate in 1,3-dipolar cycloadditions with various 1,3-dipoles such as nitrile oxides, azides, and nitrones. nih.gov These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.

Transition-Metal Catalyzed Cycloadditions: Vinyl carbamates can undergo palladium-catalyzed decarboxylative cycloadditions. In these processes, a palladium catalyst facilitates the formation of a π-allyl-palladium intermediate, which can then engage in cycloaddition with various partners. acs.org

A summary of representative cycloaddition reactions is presented below.

Reaction TypeReactantProduct TypeConditions
[4+2] Diels-AlderConjugated DieneSubstituted CyclohexeneThermal or Lewis Acid Catalysis
[3+2] Dipolar Cycloaddition1,3-Dipole (e.g., Nitrile Oxide)5-Membered HeterocycleVaries with dipole
Pd-Catalyzed Decarboxylative CycloadditionAlkene/AlkyneComplex cyclic structuresPalladium Catalyst

Radical Reactions and Polymerization Initiation

The ethenyl group can participate in radical reactions, most notably polymerization. Vinyl carbamates can serve as monomers in polymerization processes, leading to the formation of poly(vinyl carbamate)s. nih.gov These polymers have applications in various fields due to the properties conferred by the carbamate functionality.

The polymerization can be initiated by radical initiators, which add to the vinyl group to create a new radical species that propagates the polymer chain. youtube.comdtic.mil The process typically involves initiation, propagation, and termination steps. The stability of the radical formed on the carbon adjacent to the carbamate nitrogen influences the regioselectivity of the polymerization, favoring a "head-to-tail" arrangement. youtube.com

Furthermore, related carbamate structures, such as peroxycarbamates, have been shown to decompose upon heating to generate radicals capable of initiating the polymerization of vinyl monomers.

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is part of a carbamate linkage. This has a profound effect on its reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. acs.org

This resonance stabilization significantly reduces the nucleophilicity and basicity of the piperidine nitrogen compared to a typical secondary amine. Consequently, the nitrogen atom in this compound is generally unreactive towards electrophiles or in acid-base reactions under standard conditions. acs.org Reactions involving this nitrogen, such as N-alkylation, would typically require prior cleavage of the carbamate group to liberate the free secondary amine. The stability of the N-carbamate bond is a key feature exploited in medicinal chemistry, where it can act as a stable functional group or a protecting group for the piperidine nitrogen. nih.govnih.gov

Transformations of the Carboxylate Ester Group

The carboxylate ester portion of this compound is an ester of carbamic acid. Its reactivity is centered on the electrophilic carbonyl carbon.

The most significant transformation of this group is its cleavage through hydrolysis . This reaction can be catalyzed by either acid or base and results in the breaking of the N-C(O) bond. researchgate.netnih.govclemson.edu

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon towards attack by water.

Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Upon hydrolysis, the molecule breaks down to yield piperidine, carbon dioxide, and vinyl alcohol. The vinyl alcohol intermediate is unstable and rapidly tautomerizes to the more stable acetaldehyde.

The carbamate group is generally more stable towards hydrolysis than a typical ester but more labile than an amide, a property that is often tuned in the design of prodrugs. acs.org

Mechanistic Investigations of Thermal and Catalytic Decompositions

The thermal and catalytic decomposition of carbamates is a significant area of study, particularly for understanding their stability and for developing recycling methods for related polyurethane materials.

Thermal Decomposition: Heating this compound to high temperatures can induce its decomposition. The process is typically endothermic and often requires temperatures exceeding 150-200°C. nih.gov In the gas phase, temperatures can be as high as 400°C. mdpi.com The primary thermal decomposition pathway for carbamates is a retro-addition reaction, cleaving the N-C(O) bond to yield an isocyanate and an alcohol.

Catalytic Decomposition: Various catalysts can be employed to lower the temperature and improve the selectivity of carbamate decomposition. Metal oxides, such as ZnO, and other metal-based catalysts have been shown to facilitate the cleavage of the carbamate bond. nih.gov The mechanism of catalytic decomposition can be complex, sometimes involving the catalyst promoting hydrolysis via adsorbed water, which can lead to the formation of the parent amine (piperidine) rather than an isocyanate. nih.gov Ruthenium complexes have also been explored for the synthesis of vinyl carbamates, and the reverse reaction—decomposition—can be influenced by such catalysts, potentially proceeding through intermediates like ruthenium-vinylidenes. rsc.orgacs.org

A summary of decomposition pathways is provided in the table below.

Decomposition TypeConditionsPrimary ProductsMechanistic Notes
Thermal (Liquid Phase)>150-200°CPiperidine, CO₂, Acetaldehyde/AcetyleneEndothermic; retro-addition followed by rearrangement/decomposition. nih.gov
Thermal (Gas Phase)~400°CPiperidine, CO₂, AcetyleneHigh energy process, potential for numerous side products. mdpi.com
CatalyticMetal Oxides, etc.Piperidine, CO₂, AcetaldehydeLowers decomposition temperature; can involve hydrolysis pathways. nih.gov

Polymerization Chemistry of Ethenyl Piperidine 1 Carboxylate Monomers

Monomer Synthesis and Purification for Polymerization

The synthesis of ethenyl piperidine-1-carboxylate typically involves the reaction of piperidine (B6355638) with a suitable vinyl-containing electrophile that can introduce the carboxylate linkage. A common synthetic route is the reaction of piperidine with vinyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in an inert solvent at low temperatures to control its exothermicity.

Alternatively, the monomer can be synthesized through a transvinylation reaction, where piperidine is reacted with vinyl acetate (B1210297) in the presence of a palladium or iridium catalyst. This method can offer higher atom economy and milder reaction conditions. Another approach involves the reaction of piperidine-1-carbonyl chloride with ethylene glycol, followed by dehydration to yield the ethenyl monomer.

For polymerization studies, high purity of the monomer is crucial as impurities can act as inhibitors or chain transfer agents, affecting the polymerization kinetics and the properties of the final polymer. Purification of the crude monomer is typically achieved through distillation under reduced pressure to prevent thermal polymerization. It is also common to pass the distilled monomer through a column of activated basic alumina to remove any acidic impurities and residual inhibitor. The purified monomer is then stored at low temperatures in the dark, often with a small amount of a radical inhibitor, such as 4-methoxyphenol (MEHQ), to prevent premature polymerization during storage.

Free Radical Polymerization Studies

This compound can be polymerized via free radical polymerization using common thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization is typically carried out in solution, using solvents like toluene (B28343), benzene, or 1,4-dioxane.

The kinetics of the free radical polymerization of N-vinylamides, a class to which this compound belongs, have been studied for analogous monomers like N-vinylformamide (NVF). For NVF, the bulk polymerization process exhibits a significant "gel effect" from the early stages of the reaction, where the viscosity of the medium increases, leading to a decrease in the termination rate and a consequent autoacceleration of the polymerization rate. isc.irk.ruresearchgate.net The molecular weight of the resulting polymer increases steadily at low conversions and then levels off at higher conversions. isc.irk.ru In solution polymerization, the gel effect becomes less pronounced as the monomer concentration decreases. isc.irk.ruresearchgate.net

The rate of polymerization (R_p) for vinyl monomers generally follows the classical rate equation:

R_p = k_p [M] (f k_d [I] / k_t)^0.5

where k_p, k_d, and k_t are the rate constants for propagation, initiator decomposition, and termination, respectively; [M] and [I] are the concentrations of the monomer and initiator, and f is the initiator efficiency. uvebtech.com The kinetic parameters for the polymerization of this compound would need to be determined experimentally, but the general behavior is expected to be similar to other N-vinylamides.

Table 1: Representative Kinetic Parameters for Free Radical Polymerization of an Analogous N-Vinyl Monomer (N-Vinylformamide) at 60°C

Parameter Value
k_p/k_t^0.5 (L^0.5 mol^-0.5 s^-0.5) 0.23
Initiator Azobisisobutyronitrile (AIBN)
Solvent Water

Data is illustrative and based on analogous systems.

Photopolymerization Mechanisms and Efficiency

Photopolymerization, or UV-initiated polymerization, offers several advantages over thermal polymerization, including spatial and temporal control of the initiation process and the ability to conduct polymerizations at ambient temperature. The photopolymerization of vinyl monomers can be initiated by two main types of photoinitiators: Type I photoinitiators that undergo unimolecular bond cleavage to generate radicals upon UV irradiation, and Type II photoinitiators that undergo a bimolecular reaction with a co-initiator (e.g., a tertiary amine) to generate radicals. nih.govresearchgate.net

For this compound, a Type I photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) or a Type II system such as benzophenone in the presence of a tertiary amine could be employed. The efficiency of photopolymerization is influenced by factors such as the photoinitiator concentration, light intensity, and the presence of oxygen, which can act as a radical scavenger. Vinyl carbamates, a related class of monomers, have shown photoreactivity similar to that of acrylates and methacrylates, suggesting that this compound would also be amenable to efficient photopolymerization. nih.gov

The mechanism of photopolymerization involves the following steps:

Initiation: The photoinitiator absorbs UV light and generates free radicals.

Propagation: The radicals add to the double bond of the monomer, creating a new radical that propagates the polymer chain.

Termination: The growing polymer chains are terminated by combination or disproportionation.

The kinetics of photopolymerization can be monitored in real-time using techniques like photo-differential scanning calorimetry (photo-DSC) or real-time infrared (RT-IR) spectroscopy. researchgate.net

Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques enable the synthesis of polymers with well-defined molecular weights, low dispersity (Đ = M_w/M_n), and complex architectures. For N-vinyl monomers, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and, to a lesser extent, Atom Transfer Radical Polymerization (ATRP) have been successfully employed. researchgate.netsigmaaldrich.com

RAFT Polymerization: RAFT is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including N-vinylamides. ethz.chmdpi.com The control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The choice of CTA is crucial for achieving good control over the polymerization of N-vinyl monomers. For instance, in the RAFT polymerization of N-vinylpyrrolidone (NVP), xanthates and dithiocarbamates have been used as effective CTAs. nih.govdiva-portal.orgrsc.org It is expected that a similar approach could be applied to the polymerization of this compound.

ATRP: While ATRP is highly effective for many vinyl monomers, its application to N-vinylamides has been more challenging due to the potential for the nitrogen atom to coordinate with the copper catalyst, leading to catalyst deactivation. cmu.edu However, with careful selection of ligands and reaction conditions, controlled polymerization of some N-vinyl monomers via ATRP has been reported. rsc.org

Table 2: Examples of Controlled Radical Polymerization of Analogous N-Vinyl Monomers

Monomer Polymerization Technique CTA/Catalyst System Dispersity (Đ)
N-Vinylpyrrolidone (NVP) RAFT Xanthate 1.1 - 1.4
N-Vinylimidazole ATRP Laccase/Sodium Ascorbate 1.27 - 1.56
N-Vinylformamide (NVF) RAFT Xanthate < 1.3

Data is illustrative and based on analogous systems.

Copolymerization with Diverse Monomers

Copolymerization of this compound with other vinyl monomers is a valuable strategy to tailor the properties of the resulting polymers. The incorporation of comonomers can modify properties such as glass transition temperature (T_g), solubility, and mechanical strength. The reactivity of this compound in copolymerization is described by its reactivity ratios (r1 and r2) with a given comonomer.

The reactivity ratios indicate the preference of a growing polymer radical to add a monomer of its own kind versus the other monomer. For N-vinyl monomers, the reactivity ratios can vary significantly depending on the comonomer. For example, in the free radical copolymerization of N-vinylpyrrolidone (NVP, M1) with isobornyl methacrylate (IBMA, M2), the reactivity ratios were found to be r1 = 0.292 and r2 = 2.673, indicating that the IBMA radical prefers to add another IBMA monomer, and the NVP radical also prefers to add an IBMA monomer. nih.gov

The determination of reactivity ratios is typically done by performing a series of copolymerizations with different initial monomer feed ratios and analyzing the composition of the resulting copolymers at low conversions using methods like the Fineman-Ross or Kelen-Tüdos methods. sapub.orgnih.gov

Table 3: Hypothetical Reactivity Ratios for Copolymerization of this compound (M1) with Common Monomers (M2)

Comonomer (M2) r1 (Hypothetical) r2 (Hypothetical) Expected Copolymer Structure
Styrene < 1 > 1 Blocky (rich in styrene)
Methyl Methacrylate < 1 > 1 Blocky (rich in MMA)
N-Vinylpyrrolidone ~ 1 ~ 1 Random

These values are hypothetical and serve to illustrate the concept. Experimental determination is required.

Polymer Microstructure and Architecture Analysis

The microstructure of a polymer refers to the arrangement of monomer units along the polymer chain, including tacticity and the distribution of comonomers in a copolymer. Tacticity describes the stereochemistry of adjacent chiral centers in the polymer backbone. wikipedia.org For poly(this compound), the pendant piperidine-1-carboxylate groups can be arranged in an isotactic (all on the same side of the polymer chain), syndiotactic (alternating sides), or atactic (random) fashion.

The tacticity of the polymer is influenced by the polymerization method and conditions, such as temperature and solvent. Free-radical polymerization of vinyl monomers often leads to atactic polymers due to the planar nature of the radical intermediate. wikipedia.org The tacticity of polymers derived from N-vinyl monomers has been shown to affect their physical properties. nih.gov

The microstructure of polymers is typically analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. The chemical shifts of the protons and carbons in the polymer backbone and side chains are sensitive to the local stereochemical environment, allowing for the quantification of different tactic sequences (diads, triads, etc.). wikipedia.org In copolymers, NMR can also be used to determine the comonomer composition and sequence distribution.

The architecture of the polymer, such as linear, branched, star-shaped, or graft copolymers, can be controlled by the choice of polymerization technique. Controlled/living polymerization methods are particularly well-suited for the synthesis of polymers with complex architectures. mdpi.comdaneshyari.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Piperidine
Vinyl chloroformate
Vinyl acetate
Piperidine-1-carbonyl chloride
Ethylene glycol
4-Methoxyphenol (MEHQ)
Azobisisobutyronitrile (AIBN)
Benzoyl peroxide (BPO)
Toluene
Benzene
1,4-Dioxane
N-Vinylformamide (NVF)
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
Benzophenone
N-Vinylpyrrolidone (NVP)
N-Vinylimidazole
Styrene
Methyl Methacrylate

Computational Chemistry and Theoretical Modeling of Ethenyl Piperidine 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are standard methods for determining the electronic structure and optimizing the molecular geometry of organic compounds. jksus.org For piperidine-containing molecules, these calculations can accurately predict key structural parameters.

The geometry of the piperidine (B6355638) ring is a central feature. In related structures, the piperidine ring typically adopts a chair conformation, as this minimizes steric strain. nih.govnih.gov For instance, in Phenyl piperidine-1-carboxylate, the piperidine ring is in a chair conformation where the apical nitrogen and C4 atoms are displaced from the basal plane. nih.gov Similarly, computational models for Ethenyl piperidine-1-carboxylate would predict a chair conformation as the most stable ground-state geometry.

DFT calculations would also elucidate the planarity of the carbamate (B1207046) group and its orientation relative to the piperidine ring and the ethenyl group. The bond lengths and angles within the molecule are critical for understanding its electronic properties. For example, the C-N and C=O bond lengths in the carbamate moiety influence the degree of resonance stabilization.

Table 1: Predicted Key Geometric Parameters for Piperidine Derivatives Note: This table is illustrative and based on data from related piperidine structures, not this compound.

Parameter Typical Value (DFT Calculation) Reference Compound
Piperidine Ring Conformation Chair Phenyl piperidine-1-carboxylate nih.gov
Dihedral Angle (Ring vs. Substituent) Varies (e.g., 49.55°) Phenyl piperidine-1-carboxylate nih.gov
N-C (Carbamate) Bond Length ~1.37 Å General Carbamates

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT is a common practice. chemrxiv.orgnih.gov For this compound, calculations would predict distinct signals for the ethenyl protons, the piperidine ring protons (differentiating between axial and equatorial positions), and the various carbon atoms. The accuracy of these predictions has significantly improved, with mean absolute errors for ¹H shifts often below 0.20 ppm. chemrxiv.org

IR Frequencies: Theoretical vibrational analysis can predict the infrared (IR) spectrum. A key feature for this compound would be the strong carbonyl (C=O) stretching frequency of the carbamate group, typically expected in the 1700-1730 cm⁻¹ region. Other predictable vibrations include C-N stretching, C-O stretching, and various C-H bending and stretching modes of the piperidine and ethenyl groups. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore the reactivity of this compound. This includes modeling its synthesis, potential decomposition pathways, or its participation in further chemical reactions. For example, a plausible synthesis might involve the reaction of piperidine with vinyl chloroformate.

Reaction pathway modeling involves mapping the potential energy surface of a reaction. This allows for the identification of intermediates and, crucially, transition states—the high-energy structures that connect reactants, intermediates, and products. dntb.gov.ua Locating the transition state structure and calculating its energy provides the activation energy barrier, which is key to understanding the reaction kinetics. nih.gov For a reaction involving this compound, computational analysis could determine whether a proposed mechanism is energetically feasible.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules, or crystal packing, is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.goviucr.org

For a molecule like this compound, the primary intermolecular interactions would likely be:

C-H···O Hydrogen Bonds: Interactions between hydrogen atoms on the piperidine or ethenyl groups and the oxygen atoms of the carbamate group are expected to be significant in directing the crystal packing. nih.gov

Analysis of related crystal structures, such as Phenyl piperidine-1-carboxylate, reveals that molecules are often linked into polymeric chains or other motifs by these weak interactions. nih.gov Hirshfeld analysis can deconstruct the crystal packing into contributions from different types of atomic contacts (e.g., H···O, H···H, C···H), providing a detailed fingerprint of the intermolecular environment. nih.goviucr.org

Elucidation of Conformational Energetics

This compound possesses conformational flexibility, primarily related to:

Piperidine Ring Inversion: The chair conformation of the piperidine ring can undergo inversion to an alternative chair form.

Rotation around Single Bonds: Rotation can occur around the N-C(O) and (O)C-O bonds of the carbamate linker.

Computational methods can be used to perform a conformational search to identify all low-energy conformers. By calculating the relative energies of these different conformations, it is possible to determine the most stable structure and the energy barriers to interconversion. This is crucial for understanding the molecule's dynamic behavior in solution and how its shape might influence its interactions with other molecules. For instance, studies on substituted piperidines have shown how different substituents can favor either equatorial or axial positions due to energetic preferences. iucr.org

Advanced Applications in Specialized Organic Synthesis and Materials Science

Ethenyl Piperidine-1-carboxylate as a Versatile Synthetic Building Block

The piperidine (B6355638) ring is a prevalent structure in numerous FDA-approved drugs and natural alkaloids, making its synthesis and functionalization a subject of intense research. marketresearchfuture.commdpi.com Piperidine derivatives serve as crucial intermediates in the synthesis of a wide array of complex molecules, including analgesics, antipsychotics, and anticancer agents. mdpi.comijnrd.orgicrowdnewswire.com The synthesis of these derivatives often involves multi-step sequences where the piperidine nitrogen is protected, commonly as a carboxylate (e.g., Boc or Cbz), to modulate its reactivity.

This compound emerges as a particularly versatile building block due to the presence of two distinct reactive sites: the piperidine ring and the ethenyl group. The piperidine core can undergo various transformations, including ring-opening, substitution, and functionalization at the carbon atoms. mdpi.com For instance, methods like intramolecular amination of boronic esters and reductive hydroamination of alkynes have been developed to construct substituted piperidine rings. mdpi.com

The ethenyl group adds a critical dimension of reactivity. It can readily participate in a host of carbon-carbon bond-forming reactions, making it an invaluable handle for molecular elaboration. Key reactions involving the ethenyl group include:

Polymerization: The vinyl group is an ideal monomer for various polymerization techniques, including free-radical and controlled radical polymerization, to create novel polymers with piperidine moieties in their side chains.

Cycloadditions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct complex cyclic systems.

Michael Additions: As a Michael acceptor, the ethenyl group can react with nucleophiles in conjugate addition reactions. Research has shown that related piperidine structures can undergo decarboxylative addition to Michael acceptors like vinyl pyridine (B92270). acs.org

Hydrofunctionalization: The alkene can be subjected to various hydrofunctionalization reactions, such as hydroboration-oxidation, to introduce hydroxyl groups, or hydroamination to add further nitrogen-containing functionalities.

The following table summarizes selected synthetic transformations applicable to piperidine-based building blocks, highlighting the added potential of the ethenyl group.

Reaction TypeReagents/ConditionsProduct TypeRelevance of Ethenyl Group
Reductive Amination Aldehydes/ketones, reducing agent (e.g., NaBH(OAc)₃)N-substituted piperidinesOrthogonal reactivity; allows for piperidine modification while preserving the ethenyl group for subsequent steps.
[5+1] Annulation Amine source, catalystFused piperidine systems mdpi.comThe ethenyl group can be a spectator or participant, depending on the reaction design.
Heck Reaction Aryl halide, Palladium catalystAryl-substituted piperidines whiterose.ac.ukCan be performed on the piperidine ring or potentially involve the ethenyl group.
Decarboxylative Addition Michael acceptor, catalystFunctionalized piperidines acs.orgThe ethenyl group itself can act as the Michael acceptor.
Free-Radical Polymerization Initiator (e.g., AIBN)Poly(vinylpiperidine) derivatives researchgate.netThe primary application of the ethenyl group for materials synthesis.

This table is generated based on established reactions for piperidine derivatives and the known reactivity of vinyl groups.

Design and Synthesis of Functional Materials Incorporating Piperidine-1-carboxylate Moieties

The incorporation of piperidine-1-carboxylate moieties into polymers and other materials can imbue them with unique and desirable properties. The piperidine ring can enhance metabolic stability, membrane permeability, and receptor binding affinity in bioactive molecules, properties that can be translated into materials science for applications like drug delivery and biomaterials. researchgate.net The ethenyl group of this compound is the key feature enabling the creation of such functional materials through polymerization.

For example, studies on the analogous monomer 4-vinylbenzyl piperidine have shown that it can undergo thermal autopolymerization and living anionic polymerization to create well-defined polymers. rsc.org The presence of the piperidine ring was found to lower the activation energy for thermal polymerization compared to styrene. rsc.org This suggests that this compound would be a suitable monomer for creating a new class of functional polymers.

These piperidine-containing polymers can be precursors to advanced materials. For instance, the piperidine nitrogen can be alkylated post-polymerization to create piperidinium-based polyelectrolytes or ionomers. rsc.org Such materials are of interest for applications in membranes, ion-exchange resins, and as antibacterial surfaces. Research has demonstrated the preparation of piperidine-based bioactive films using sodium alginate and poly(vinyl alcohol) that show potential for controlled drug release and antimicrobial applications. nih.gov

The properties of these materials are directly influenced by the piperidine-1-carboxylate structure. The following table outlines potential properties and applications of polymers derived from this compound.

Polymer TypePotential PropertiesPotential Applications
Homopolymer Enhanced thermal stability, tunable solubility, reactive sites for post-modification.Precursors for functional materials, specialty coatings.
Copolymers Tailored glass transition temperatures, controlled hydrophilicity/hydrophobicity.Drug delivery vehicles, stimuli-responsive materials.
Polyelectrolytes (post-alkylation) Ionomeric, antimicrobial activity, enhanced water solubility.Membranes for separation, antibacterial coatings, gene delivery vectors.
Bio-conjugates Biocompatible, biodegradable (if co-polymerized with suitable monomers).Scaffolds for tissue engineering, targeted drug delivery systems.

This table is a projection based on the known functionalities of the piperidine-1-carboxylate moiety and polymer science principles.

Exploration in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding. The piperidine-1-carboxylate structure is well-suited for creating ordered supramolecular assemblies. The carboxylate group, with its sp²-hybridized lone electron pairs, is an excellent hydrogen bond acceptor, while the protonated piperidinium (B107235) nitrogen can act as a strong hydrogen bond donor. nih.gov

The formation of specific, predictable hydrogen-bonding patterns, or "synthons," is a cornerstone of crystal engineering. Studies on related systems, such as piperazinediium salts with carboxylates, have shown the formation of robust and reproducible hydrogen-bonding motifs, like R(4)4(12) and R(4)4(18) rings. researchgate.net Similarly, the interaction between piperidinium cations and carboxylate anions can lead to charge-assisted hydrogen bonds, which are particularly strong and directional, organizing molecules into well-defined chains, sheets, or three-dimensional networks. nih.govresearchgate.net

In the solid state, carboxylic acids are known to form hydrogen-bonded dimers, which significantly influences their physical properties. youtube.comyoutube.com The combination of the piperidine nitrogen and the carboxylate function within the same molecular framework offers a rich potential for designing complex, self-assembling systems. For instance, the zwitterionic form of piperidine-2-carboxylate has been shown to form infinite hydrogen-bonded chains with hydrogen peroxide molecules. nih.gov The ethenyl group in this compound could add another layer of control, potentially participating in solid-state polymerization or acting as a site for further functionalization within the pre-organized supramolecular assembly.

Future Directions in Polymer-Based Technologies

The unique combination of a polymerizable ethenyl group and a functional piperidine-1-carboxylate moiety positions this compound as a promising platform for future polymer-based technologies. The market for piperidine is growing, driven by its extensive use in pharmaceuticals and agrochemicals, and there is increasing interest in developing novel derivatives with enhanced properties. marketresearchfuture.comicrowdnewswire.com

Future research is likely to focus on several key areas:

Stimuli-Responsive Polymers: The piperidine nitrogen's basicity means its protonation state is pH-dependent. Polymers incorporating this moiety could be designed to be "smart" materials that change their conformation, solubility, or binding properties in response to changes in pH. This could be exploited for targeted drug delivery systems that release their payload in the acidic environment of tumors or specific cellular compartments.

Advanced Catalytic Materials: The piperidine moiety can be a ligand for metal catalysts. By polymerizing this compound, it may be possible to create heterogeneous catalysts where the active sites are tethered to a solid support. This approach simplifies catalyst recovery and reuse, aligning with the principles of green chemistry. marketresearchfuture.com Recent work has shown that porous cationic polymers incorporating piperidine-based ligands can be engineered for highly selective one-pot tandem reactions. acs.org

Biocompatible and Biodegradable Materials: Copolymerization of this compound with monomers like caprolactone (B156226) or lactide could lead to the development of new biocompatible and biodegradable polymers. These materials could find applications in medical implants, surgical sutures, and scaffolds for tissue engineering.

Membranes for Separations: Polyelectrolytes derived from these polymers could be used to fabricate advanced membranes for water purification, gas separation, or in fuel cells, leveraging the ion-exchange capabilities of the piperidinium groups.

The continued exploration of piperidine derivatives in materials science is a vibrant field, with the push towards sustainable production methods and eco-friendly technologies opening new opportunities for innovative applications. icrowdnewswire.commarketresearchfuture.com this compound represents a versatile molecular tool ready to be exploited in the next generation of advanced functional polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.